2-(Benzyloxy)-5-hydroxybenzoic acid
Overview
Description
2-(Benzyloxy)-5-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
The synthesis of 2-(Benzyloxy)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and benzyl bromide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group at the 2-position with a benzyloxy group. This is achieved by reacting 2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Benzyloxy)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects. Additionally, it can affect microbial cell walls, contributing to its antimicrobial properties.
Comparison with Similar Compounds
2-(Benzyloxy)-5-hydroxybenzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-hydroxybenzoic acid (salicylic acid), 2-benzyloxybenzoic acid, and 5-hydroxybenzoic acid share structural similarities.
Uniqueness: The presence of both benzyloxy and hydroxyl groups in this compound imparts unique chemical properties, making it distinct from its analogs
Properties
IUPAC Name |
5-hydroxy-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVLBJUZNZZXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647241 | |
Record name | 2-(Benzyloxy)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814262-90-3 | |
Record name | 2-(Benzyloxy)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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